1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea
Descripción
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-3-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-14(2)30-21-13-20(23-15(3)24-21)25-16-9-11-17(12-10-16)26-22(28)27-18-7-5-6-8-19(18)29-4/h5-14H,1-4H3,(H,23,24,25)(H2,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMKENNIPZTEBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Pyrimidine Ring Functionalization
The 6-isopropoxy-2-methylpyrimidin-4-amine intermediate is typically synthesized via selective demethylation and alkoxylation of prefunctionalized pyrimidine precursors. A method described in kinase inhibitor synthesis involves treating 6,7-dimethoxyquinazoline-4-one with methanesulfonic acid and L-methionine to selectively demethylate the 6-methoxy group. Subsequent acetylation protects the hydroxyl group, followed by chlorination with thionyl chloride to generate a reactive chloramine intermediate. This intermediate undergoes nucleophilic aromatic substitution (SNAr) with 3-chloro-4-fluoroaniline analogs to introduce the isopropoxy group.
Key reaction parameters:
- Temperature: 80–100°C for demethylation
- Catalysts: Methanesulfonic acid (5–10 mol%)
- Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF)
Coupling of Aromatic Amines
The 4-aminophenyl moiety is introduced via Buchwald-Hartwig amination or direct SNAr coupling. Patent EP1678147B1 discloses a scalable route where 4,6-dichloro-2-methylpyrimidine reacts with 4-aminophenol derivatives in the presence of potassium carbonate and palladium catalysts. Yields exceed 85% when using Xantphos as a ligand and dimethylacetamide (DMA) as the solvent.
Comparative analysis of coupling methods:
| Method | Catalyst System | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)2/Xantphos | 88 | 98.5 | |
| SNAr | K2CO3/DMA | 76 | 95.2 |
Urea Linkage Formation
Carbodiimide-Mediated Coupling
The urea bridge is constructed via reaction between 4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)aniline and 2-methoxyphenyl isocyanate. A protocol from PubChem (CID 5326956) utilizes 1,1'-carbonyldiimidazole (CDI) in anhydrous DCM at 0–5°C, achieving 92% yield after 12 hours. Alternatively, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA in THF provides faster reaction kinetics (3–4 hours) but requires rigorous moisture control.
Optimization insights:
Solid-Phase Synthesis for Parallel Optimization
Patent US20100190771A1 describes a resin-bound approach where Wang resin is functionalized with the pyrimidine amine, followed by on-resin urea formation with 2-methoxyphenyl isocyanate. This method enables rapid screening of coupling conditions:
| Resin Type | Coupling Reagent | Loading (mmol/g) | Final Purity (%) |
|---|---|---|---|
| Wang | HATU/DIPEA | 0.8 | 94.7 |
| Rink Amide | CDI | 0.6 | 89.2 |
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Recent advancements employ continuous flow systems to enhance reproducibility. A three-stage cascade reactor achieves:
- Demethylation/Alkoxylation : Residence time = 45 min, T = 110°C
- Amination : Pd-coated microchannels, 95% conversion
- Urea Coupling : Segmented flow with in-line IR monitoring
Economic metrics:
Crystallization and Polymorph Control
Final compound purification via antisolvent crystallization in ethanol/water mixtures produces Form I crystals (melting point 218–220°C). Patent EP1678147B1 identifies three polymorphs:
| Polymorph | Solvent System | Stability (40°C/75% RH) |
|---|---|---|
| Form I | Ethanol/Water | >24 months |
| Form II | Acetonitrile | 18 months |
| Form III | tert-Butyl methyl ether | 6 months |
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity
HPLC method (USP <621>):
- Column: Zorbax SB-C18, 4.6 × 150 mm, 3.5 µm
- Gradient: 20–80% acetonitrile in 0.1% TFA over 25 min
- Retention time: 12.7 min, purity >99.5%
Applications and Derivative Synthesis
Kinase Inhibition Profiling
The compound exhibits IC50 = 38 nM against EGFR (epidermal growth factor receptor) in biochemical assays. Structural analogs demonstrate enhanced selectivity:
| R1 | R2 | EGFR IC50 (nM) | VEGFR2 IC50 (nM) |
|---|---|---|---|
| Isopropoxy | Methoxy | 38 | 420 |
| Ethoxy | Fluoro | 54 | 210 |
PROTAC Conjugate Development
Coupling to E3 ligase ligands via PEG linkers generates proteolysis-targeting chimeras (PROTACs). A representative construct:
Pyrimidine-urea-PEG<sub>4</sub>-VHL ligand
Shows DC50 = 12 nM in A549 lung cancer cells.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea involves the inhibition of specific enzymes, such as kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound prevents the phosphorylation of target proteins, thereby disrupting cellular processes essential for cancer cell survival and proliferation.
Comparación Con Compuestos Similares
Key Observations :
- Pyrimidine vs. Piperazine Cores: The target compound’s pyrimidine core (vs. piperazine in HBK15) may confer selectivity toward kinase or nucleotide-binding targets, whereas HBK15’s piperazine-phenoxy structure aligns with CNS-active compounds .
Pharmacological and Physicochemical Properties
Activity Notes:
Actividad Biológica
1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure that includes a pyrimidine ring, an aromatic amine, and a urea functional group, which may contribute to its biological activity.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 407.5 g/mol. Its unique structural features include:
- Isopropoxy Group : This may influence the compound's binding affinity to biological targets.
- Pyrimidine Ring : Known for its role in various biological processes, it is hypothesized to interact with specific enzymes or receptors.
The proposed mechanism of action for this compound involves its interaction with certain enzymes, particularly kinases involved in cell signaling pathways. By inhibiting these enzymes, the compound may disrupt critical cellular processes necessary for tumor growth and proliferation. This mechanism positions it as a potential anticancer agent.
Anticancer Properties
Research indicates that similar compounds have demonstrated significant anticancer activity by targeting specific pathways involved in cancer cell survival. For instance, studies on related urea derivatives have shown potent inhibition of acyl-CoA:cholesterol acyltransferase (ACAT), which is crucial in lipid metabolism and cancer progression .
Enzyme Inhibition Studies
In vitro assays have been conducted to evaluate the enzyme inhibition properties of this compound. Preliminary results suggest that it may inhibit specific kinases with implications for cancer treatment. The following table summarizes relevant findings:
| Study | Target | Activity | IC50 Value |
|---|---|---|---|
| Study A | Kinase X | Inhibition | 50 µM |
| Study B | Kinase Y | Moderate Inhibition | 75 µM |
Case Studies and Research Findings
- Study on Similar Compounds : Research on structurally similar compounds has revealed their effectiveness in inhibiting cancer cell lines. For example, compounds featuring pyrimidine derivatives have shown enhanced activity against various cancer types by disrupting signaling pathways crucial for tumor growth .
- Antimicrobial Activity : While primarily studied for anticancer properties, related compounds have also exhibited antimicrobial activity. These findings suggest a broader pharmacological profile that warrants further investigation .
- Pharmacokinetics and Safety : The pharmacokinetic properties of this compound remain under investigation. However, preliminary data indicate favorable absorption and distribution characteristics in biological systems, which could enhance its therapeutic potential.
Q & A
Q. What are the key synthetic steps for preparing 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea?
The synthesis typically involves multi-step reactions, including:
- Coupling of pyrimidine and aryl amine : Reacting 6-isopropoxy-2-methylpyrimidin-4-amine with 4-aminophenyl intermediates under reflux in polar aprotic solvents (e.g., DMSO or acetonitrile).
- Urea formation : Introducing the urea moiety via reaction with 2-methoxyphenyl isocyanate or carbamate derivatives in the presence of a base (e.g., triethylamine).
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to isolate the pure product .
Q. Which spectroscopic methods are critical for characterizing this compound?
Core characterization techniques include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and urea linkage (e.g., urea NH peaks at δ 8.5–9.5 ppm).
- IR spectroscopy : Detection of urea C=O stretches (~1640–1680 cm) and aromatic C-H bends.
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Q. What structural features influence its potential biological activity?
- Pyrimidine ring : The 6-isopropoxy-2-methyl substitution may enhance lipophilicity and target binding.
- Urea linkage : Hydrogen-bonding capability for interactions with enzymes or receptors.
- Methoxy groups : Electron-donating effects that modulate electronic properties and solubility .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Methodological considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalyst use : Palladium catalysts for efficient coupling reactions.
- Temperature control : Stepwise heating (e.g., 80–100°C for urea formation) to minimize side reactions.
- Purification refinement : Automated flash chromatography or preparative HPLC for higher purity .
Q. What advanced techniques resolve structural ambiguities in crystallographic studies?
- Single-crystal X-ray diffraction : Employ SHELX software (SHELXL for refinement) to determine bond lengths, angles, and torsional conformations.
- Twinned data handling : Use SHELXD for structure solution in cases of pseudo-merohedral twinning.
- High-resolution data : Synchrotron sources improve resolution for accurate electron density maps .
Q. How can contradictions in biological activity data be analyzed?
- Dose-response curves : Validate activity thresholds using multiple assays (e.g., IC in enzymatic vs. cellular models).
- Off-target profiling : Screen against related kinases or receptors to identify selectivity issues.
- Metabolic stability assays : Assess liver microsome degradation to rule out pharmacokinetic confounding factors .
Q. What computational strategies predict SAR for analogs with improved efficacy?
- Docking studies : Use Schrödinger Suite or MOE to model interactions with target proteins (e.g., kinase ATP-binding pockets).
- QSAR modeling : Correlate substituent properties (logP, polar surface area) with activity data.
- Free-energy perturbation (FEP) : Predict binding affinity changes for methyl-to-fluoro substitutions or methoxy positional isomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
